5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
Description
5-Bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative featuring a fused aromatic heterocyclic core with bromine and iodine substituents at positions 5 and 7, respectively, and methyl groups at positions 1 and 4. The presence of heavy halogens (bromine and iodine) and alkyl groups distinguishes it from simpler benzotriazoles, likely influencing its electronic, steric, and solubility properties.
Properties
IUPAC Name |
5-bromo-7-iodo-1,4-dimethylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrIN3/c1-4-5(9)3-6(10)8-7(4)11-12-13(8)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYHEPCDLGMNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1Br)I)N(N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of 1,4-dimethyl-1H-benzo[d][1,2,3]triazole. The process can be summarized as follows:
Bromination: The starting material, 1,4-dimethyl-1H-benzo[d][1,2,3]triazole, is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve selective bromination at the 5th position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under mild conditions to ensure selective iodination at the 7th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer, antiviral, and antimicrobial agents.
Material Science: The compound is used in the development of advanced materials such as organic semiconductors, light-emitting diodes, and photovoltaic cells.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
Catalysis: The compound’s unique structure makes it a valuable ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Patterns and Molecular Properties
The compound’s unique substitution pattern can be compared to analogs reported in the literature. Key structural differences and similarities are summarized in Table 1.
Table 1: Comparison of Substituents, Molecular Weights, and Notable Features
*Calculated based on formula C₈H₇BrIN₃.
Key Observations:
- Halogen Influence : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine- or bromine-only analogs (e.g., 7-Bromo-5-chloro-1H-benzo[d][1,2,3]triazole, MW 232.47) . This may enhance binding affinity in biological systems due to halogen bonding.
- Methyl vs. Trifluoromethyl : The 4-methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole . This difference could alter reactivity and solubility.
Physicochemical Properties
- Solubility: The iodine and bromine atoms likely reduce aqueous solubility compared to non-halogenated analogs (e.g., 5-methyl-1H-benzotriazole) . Storage at room temperature, as recommended for 7-bromo-5-chloro derivatives , may be advisable.
- Stability : Heavy halogens could increase susceptibility to photodegradation, necessitating protection from light during storage.
Biological Activity
5-Bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry and material science. This compound is characterized by the presence of bromine and iodine atoms at the 5th and 7th positions, respectively, along with two methyl groups at the 1st and 4th positions. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for further research.
The compound belongs to the class of benzo[d][1,2,3]triazoles, which are known for their stability and versatility in chemical reactions. The presence of halogen atoms enhances its reactivity and potential for forming complex molecules.
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrI N3 |
| Molecular Weight | 266.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Target Interactions : The compound interacts with specific enzymes and receptors involved in cellular processes.
- Inhibition of Cell Growth : It has been shown to inhibit cell proliferation in certain cancer cell lines.
- Induction of Apoptosis : The compound may induce programmed cell death in targeted cells.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that compounds within the benzo[d][1,2,3]triazole class exhibit anticancer properties. For instance:
- In vitro Studies : A study demonstrated that derivatives of benzo[d][1,2,3]triazole showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays:
- Bacterial Strains Tested : The compound was tested against clinical strains including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 12.5 to 25 μg/mL for effective strains .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
The findings indicated that the compound effectively inhibited cell growth by inducing apoptosis through caspase activation.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity:
| Bacterial Strain | MIC (μg/mL) | Result |
|---|---|---|
| MRSA | 15 | Effective inhibition |
| E. coli | 20 | Moderate inhibition |
These results highlight the potential application of this compound as an antimicrobial agent against resistant bacterial strains.
Q & A
Basic Research Questions
Q. How can the synthesis of 5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole be optimized for improved yield?
- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., DMSO or ethanol for cyclization), reflux duration (12–18 hours), and catalyst selection (e.g., copper iodide for halogenation). Control stoichiometry of bromine/iodine sources and use glacial acetic acid as a proton donor for Schiff base formation, as seen in similar triazole syntheses . Purification via recrystallization (water-ethanol mixtures) or column chromatography enhances purity. Monitor intermediates using TLC and confirm final product via melting point analysis .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Use 1H/13C NMR to identify substituent positions (e.g., methyl groups at positions 1 and 4) and halogen (Br/I) electronic effects on chemical shifts. HRMS confirms molecular weight, while X-ray crystallography resolves bond lengths/angles, particularly for the fused triazole-benzene system. Compare experimental data with computational models (DFT) for validation .
Q. How can researchers assess the thermal stability and decomposition profile of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset (e.g., ~193°C for similar triazolo-triazoles). Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Correlate stability with halogen electronegativity; bromine/iodine may reduce thermal resilience compared to fluorine derivatives .
Advanced Research Questions
Q. What strategies are effective for studying the reaction mechanisms of halogen displacement in this compound?
- Methodological Answer : Use isotopic labeling (e.g., 82Br/125I) to track substitution pathways. Perform kinetic studies under varying pH/temperatures to identify rate-determining steps. Computational tools (e.g., Gaussian for transition state modeling) can predict regioselectivity in nucleophilic aromatic substitution. Validate with HPLC-MS to detect intermediates .
Q. How can QSAR models predict the biological activity of this triazole derivative?
- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP (lipophilicity), molar refractivity, and halogen charge density. Train models with data from antifungal assays (e.g., MIC against Candida albicans) of analogous compounds. Prioritize substituent modifications (e.g., methyl vs. trifluoromethyl groups) based on predicted bioactivity .
Q. What computational methods are suitable for analyzing the compound’s electronic properties?
- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate HOMO/LUMO energies, predicting redox behavior. Simulate UV-Vis spectra (TD-DFT) to compare with experimental data. Use MEP maps to visualize electrophilic/nucleophilic sites influenced by bromine/iodine .
Q. How does this compound compare to other halogenated benzo-triazoles in catalytic applications?
- Methodological Answer : Compare catalytic efficiency in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with analogs like 5-bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole. Assess steric effects from dimethyl groups and halogen size (Br/I vs. Cl) on reaction rates. Use X-ray crystallography to analyze ligand-metal coordination differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
